molecular formula C20H16N4OS B5148772 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

Cat. No. B5148772
M. Wt: 360.4 g/mol
InChI Key: HWTVNBHOJFRFBN-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and an amide group. MPTP is a potent inhibitor of monoamine oxidase (MAO) and has been used to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action

3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is metabolized by MAO-B to form the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ enters the neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide include the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments include its selectivity for dopaminergic neurons in the substantia nigra of the brain, which allows for the study of the mechanisms of Parkinson's disease. 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is also a potent inhibitor of MAO, which allows for the study of the role of this enzyme in the metabolism of neurotransmitters. However, the use of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments is limited by its neurotoxicity and potential for causing Parkinson's disease-like symptoms in humans and non-human primates.

Future Directions

For research on 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide include the development of new compounds that selectively target dopaminergic neurons in the substantia nigra of the brain without causing neurotoxicity. This could lead to the development of new therapies for Parkinson's disease. Additionally, further research is needed to fully understand the role of MAO in the metabolism of neurotransmitters and the potential therapeutic applications of MAO inhibitors.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form the intermediate 3-(4-methylphenyl)-1-phenyl-2-propen-1-one. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazide derivative, which is cyclized with phosphorus oxychloride to form 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra of the brain. 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been used to study the role of MAO in the metabolism of neurotransmitters, as it is a potent inhibitor of this enzyme.

properties

IUPAC Name

3-(4-methylphenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-14-7-9-15(10-8-14)18-17(19(25)22-20-21-11-12-26-20)13-24(23-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTVNBHOJFRFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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